trans-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid

Description

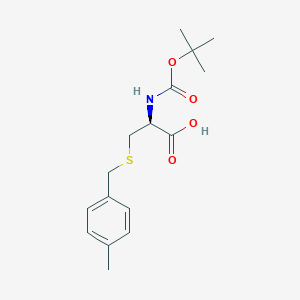

trans-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid (CAS: 61935-48-6) is a protected amino acid derivative featuring a cyclohexane backbone with stereospecific substitutions. Its molecular formula is C₁₅H₁₉NO₄, and it incorporates a benzyloxycarbonyl (Z) group, a common protective moiety for amines in peptide synthesis . The trans-configuration of the amino and carboxylic acid groups on the cyclohexane ring enhances conformational rigidity, which can influence its interactions in biological or synthetic systems.

Properties

IUPAC Name |

(1S,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,19)(H,17,18)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJMLWMATNCSIS-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalyst Selection and Reaction Parameters

Ruthenium-based catalysts are preferred due to their superior stereoselectivity compared to nickel or palladium alternatives. For instance, 5% Ru/C achieves a trans ratio of 80% at 100°C under 15 bar H₂, whereas Raney nickel yields only 70% trans product under similar conditions. The support material also influences efficiency: carbon supports reduce reaction times compared to aluminum oxide.

Table 1: Hydrogenation Conditions and Isomer Ratios

| Catalyst | Support | Temperature (°C) | H₂ Pressure (bar) | trans:cis Ratio |

|---|---|---|---|---|

| 5% Ru | C | 100 | 15 | 4.6:1 |

| 5% Rh | Al₂O₃ | 100 | 15 | 3.8:1 |

| Raney Ni | – | 100 | 15 | 2.3:1 |

Stereoselective Protection and Isomer Separation

Following hydrogenation, the amino group is protected to facilitate isolation of the trans isomer. Benzyloxycarbonyl (Cbz) protection is achieved using benzyl chloroformate, but the patent highlights tert-butyloxycarbonyl (BOC) anhydride as a versatile alternative. A critical innovation lies in exploiting the differential reactivity of cis and trans isomers during esterification.

Selective Esterification of cis Isomers

In a mixed cis/trans product, the cis isomer reacts preferentially with alkyl halides (e.g., bromoethane) in the presence of a mild base (K₂CO₃) and acetone. This selectivity arises from steric hindrance in the trans isomer, which impedes nucleophilic attack on the carboxylic acid group. For example, treating a cis:trans = 1:3.6 mixture with bromoethane converts 95% of the cis isomer to its ethyl ester, enabling isolation of 99.1% pure trans-4-BOC-amino-cyclohexanecarboxylic acid in 62% yield.

Process Optimization for Industrial Scalability

Solvent and Base Selection

The reaction tolerates polar aprotic solvents (acetone, DCM) and protic solvents (water, methanol). However, aqueous NaOH is optimal for hydrogenation, while acetone facilitates esterification and subsequent extraction. Base strength must balance reactivity and side reactions: strong bases (NaOH) drive hydrogenation, whereas mild bases (K₂CO₃) enable selective esterification.

Hydrogen Pressure and Temperature

Lower H₂ pressures (10–30 bar) reduce equipment costs without compromising yields. At 15 bar and 100°C, the reaction completes in 20 hours with 82% trans isomer content. Exceeding 100°C promotes over-reduction or isomerization, while temperatures below 85°C result in incomplete conversion.

Comparative Analysis of Methodologies

Table 2: Efficiency of Synthetic Routes

| Method | trans Ratio | Yield (%) | Scalability |

|---|---|---|---|

| Catalytic Hydrogenation | 4.6:1 | 70 | High |

| Cis-Trans Isomerization* | 3:1 | 68 | Moderate |

| Selective Esterification | 99.1% pure | 62 | High |

*Prior methods involving cis-to-trans isomerization via sulfonate intermediates .

Chemical Reactions Analysis

Anhydride Formation

The carboxylic acid group undergoes mixed anhydride formation with reactive acid derivatives (e.g., acid chlorides) in the presence of a base. This reaction is critical for peptide bond formation and functional group activation.

Key Reaction Conditions:

Example Reaction:

Z-1,2-trans-ACHC-OH reacts with isovaleroyl chloride in toluene/triethylamine to form a mixed anhydride, which subsequently couples with amino acid esters (e.g., glycine ethyl ester) to yield peptide intermediates .

Deprotection and Subsequent Functionalization

The Cbz group is cleaved under hydrogenation or acidic conditions, exposing the free amine for further derivatization.

Deprotection Pathways:

- Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) removes the Cbz group, yielding trans-1-amino-cyclohexyl-2-carboxylic acid .

- Acid Hydrolysis : Strong acids (e.g., HCl in dioxane) cleave tert-butoxycarbonyl (Boc) analogs, though Cbz is typically stable under mild acidic conditions .

Post-Deprotection Reactivity:

The liberated amine reacts with electrophiles like 4-cyanobenzoyl chloride to form amides. Subsequent treatment with hydroxylamine hydrochloride yields hydroxamic acid derivatives, as demonstrated in the synthesis of ethyl [Z]-(S)-[[1-[2-[[4-(amino-hydroximino-methyl)-benzoyl]amino]-1-oxopropyl]-4-piperidinyl]oxy]acetate .

Decarboxylative Coupling Reactions

Under photoredox conditions, the carboxylic acid group undergoes oxidative decarboxylation to generate alkyl radicals, enabling C–C bond formation.

Photoredox Protocol :

| Parameter | Details |

|---|---|

| Catalyst | Ir[dF(CF₃)ppy]₂(dtbbpy)⁺ |

| Base | K₂HPO₄ or CsF |

| Light Source | Visible light (e.g., 34 W household bulb) |

| Yield | 57% (for γ-amino acid product with 1–1.5:1 diastereomer ratio) |

Example :

Z-1,2-trans-ACHC-OH couples with 2-benzylacrylic acid via decarboxylative radical cross-coupling to form γ-amino acids, retaining stereochemical integrity at the cyclohexane core .

Reaction Profile :

| Component | Role |

|---|---|

| Amine | Primary/secondary amines |

| Ketone | Cyclic ketones (e.g., cyclohexanone) |

| Isocyanide | tert-Butyl isocyanide |

| Solvent | Methanol or ethanol |

Outcome :

Z-1,2-trans-ACHC-OH forms 2,4-trans-configured pipecolic amides with >90% diastereoselectivity, driven by chair-conformation transition states .

Photoredox Alkenylation

The carboxylic acid undergoes decarboxylative alkenylation with vinyl sulfones or nitriles under oxidative conditions.

Conditions :

| Parameter | Details |

|---|---|

| Catalyst | 1,4-Dicyanoanthracene (DCA) |

| Oxidant | Persulfate (e.g., K₂S₂O₈) |

| Substrate | Vinyl sulfones or acrylonitriles |

Product :

Alkenylated derivatives retain the cyclohexane scaffold, enabling applications in bioactive molecule synthesis .

Scientific Research Applications

Medicinal Chemistry

Anticancer Applications

The compound has been investigated for its role as a prodrug in targeting the L-type amino acid transporter 1 (LAT1), which is crucial for transporting essential amino acids across the blood-brain barrier. LAT1 is often upregulated in various tumors, making it a target for drug delivery systems designed to enhance the efficacy of anticancer therapies .

Table 1: LAT1 Targeting Compounds

Synthesis of Bioactive Molecules

The compound serves as a valuable intermediate in the synthesis of various bioactive molecules. Its carboxylic acid functional group allows it to participate in conjugate addition reactions, facilitating the construction of complex structures such as γ-amino acids from α-amino acids .

Case Study: Synthesis Protocols

Recent studies have demonstrated that this compound can be utilized in photoredox catalysis to create diverse amine derivatives with high yields. For instance, a study highlighted the successful transformation of this compound into benzylic amines through radical coupling reactions, showcasing its versatility in synthetic organic chemistry .

Polymer Chemistry

The compound's structural characteristics make it suitable for incorporation into polymer systems, particularly nylon-3 polymers (poly-β-peptides). These polymers exhibit selective toxicity towards pathogens such as Candida albicans, indicating potential applications in antifungal treatments .

Table 2: Polymer Applications

Agricultural Chemistry

Emerging research suggests that derivatives of cyclohexyl carboxylic acids may serve as effective inhibitors of ethylene biosynthesis in plants. This property could lead to advancements in agricultural practices by enhancing crop resilience and yield through regulated growth processes .

Case Study: Ethylene Inhibition

In silico studies have indicated that compounds similar to this compound can inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is pivotal in ethylene production. The binding affinities and interactions were assessed using molecular docking techniques, revealing promising results for further development .

Mechanism of Action

The mechanism of action of trans-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino groups during chemical reactions, preventing unwanted side reactions. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural variations, protective groups, and functional applications.

trans-2-(Boc-amino)cyclohexanecarboxylic Acid

- Structural Features : Replaces the benzyloxycarbonyl (Z) group with a tert-butoxycarbonyl (Boc) protective group.

- Key Differences :

- Stability : The Boc group is acid-labile, enabling mild deprotection (e.g., with trifluoroacetic acid), whereas the Z group requires catalytic hydrogenation or strong acids for removal .

- Applications : Boc derivatives are preferred in solid-phase peptide synthesis due to their compatibility with automated protocols.

1-(((Benzyloxy)carbonyl)amino)-2-methylcyclohexane-1-carboxylic Acid

- Structural Features : Adds a methyl substituent at the 2-position of the cyclohexane ring.

- Solubility: Enhanced hydrophobicity may limit aqueous solubility compared to the unmethylated parent compound.

FMOC-(±)-trans-2-Aminocyclohex-4-ene-1-carboxylic Acid

- Structural Features : Introduces a cyclohexene ring (unsaturated) and uses a fluorenylmethyloxycarbonyl (FMOC) protective group.

- Key Differences :

trans-2-Amino-4-cyclohexene-1-carboxylic Acid

- Structural Features : Lacks a protective group but contains an unsaturated cyclohexene ring.

- Key Differences: Reactivity: The free amino group allows direct participation in reactions, making it suitable for unmodified peptide incorporation . Biological Activity: Unsaturation may enhance interaction with hydrophobic binding pockets in proteins.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Tumor Imaging Potential: Analogous compounds like 1-Aminocyclobutane[¹¹C]carboxylic acid (ACBC) demonstrate rapid clearance and tumor-specific uptake, suggesting that the Z-protected cyclohexane derivative could be radiolabeled (e.g., with ¹¹C) for positron emission tomography (PET) imaging .

- Synthetic Utility : The Z group’s stability makes the target compound suitable for multi-step syntheses requiring harsh conditions, whereas Boc and FMOC analogs are preferable for stepwise deprotection .

- Conformational Impact : Cyclohexene-containing analogs (e.g., FMOC derivatives) show rigidified structures, which can improve selectivity in drug-target interactions .

Biological Activity

Trans-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid is an amino acid derivative that has garnered interest due to its potential biological activities, particularly in pharmacological applications. This compound is characterized by its unique structural features, which may confer specific biological properties. In this article, we will explore the biological activity of this compound through a detailed review of existing literature, including synthesis methods, structure-activity relationships (SAR), and case studies.

The synthesis of this compound typically involves the protection of the amino group followed by cyclization and carboxylation. Several methods have been reported for synthesizing similar amino acid derivatives, often utilizing enzymatic transformations or chemical coupling strategies to achieve desired yields and purities .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of amino acid derivatives, including this compound. Amino acids and their derivatives can serve as inhibitors of various bacterial enzymes, contributing to their antimicrobial activity. For instance, β-haloalanine derivatives have shown significant inhibitory effects on alanine racemase, an enzyme critical for bacterial cell wall synthesis . The mechanism of action often involves the formation of stable enzyme-inhibitor complexes, leading to bacterial cell death.

Anticonvulsant Activity

The structure-activity relationship (SAR) studies indicate that modifications at specific sites on amino acid structures can influence their anticonvulsant properties. Similar compounds have been shown to interact selectively with sodium channels in neurons, enhancing slow inactivation without affecting fast inactivation . This modulation of ion channel activity is crucial for developing new anticonvulsant drugs.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various amino acid derivatives against Staphylococcus aureus and Escherichia coli. Compounds similar to this compound exhibited zones of inhibition ranging from 9 to 20 mm, with minimum inhibitory concentration (MIC) values between 6 to 12.5 µg/mL . This suggests that modifications in the amino acid structure can significantly enhance antimicrobial activity.

Case Study 2: Anticonvulsant Properties

A related investigation focused on the anticonvulsant properties of structurally similar compounds. The study demonstrated that certain substitutions at the 3-oxy site of related amino acids led to pronounced seizure protection in rodent models . These findings underscore the importance of structural modifications in enhancing pharmacological efficacy.

Data Summary

Q & A

How can the stereochemical configuration of trans-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid be confirmed experimentally?

Level: Basic

Methodological Answer:

Stereochemical confirmation requires coupling techniques such as X-ray crystallography (for definitive structural elucidation) and nuclear Overhauser effect (NOE) NMR spectroscopy. For example, in related cyclohexane carboxylic acids (e.g., trans-2-hydroxycyclohexane-1-carboxylic acid), NOE correlations between axial protons and carboxyl groups resolve trans configurations . Additionally, polarimetry can validate enantiomeric purity if chiral centers are present, as seen in tranexamic acid studies .

What strategies optimize the synthesis of this compound to minimize byproducts?

Level: Basic

Methodological Answer:

Key strategies include:

- Protecting Group Selection : Use benzyloxycarbonyl (Cbz) groups for amine protection, as demonstrated in N-Benzyloxycarbonyl-DL-alanine synthesis, which minimizes undesired side reactions .

- Stereochemical Control : Employ chiral auxiliaries or asymmetric hydrogenation to enforce trans-configuration, analogous to methods for bicyclo[2.2.1]heptene derivatives .

- Purification : Reverse-phase HPLC or recrystallization (e.g., using ethanol/water systems) can isolate the trans isomer, as shown in CAS 1219426-63-7 purification protocols .

How do researchers resolve contradictions in reported pKa values for cyclohexane carboxylic acid derivatives?

Level: Advanced

Methodological Answer:

Discrepancies in pKa values (e.g., cis- vs. trans- isomers of hydroxycyclohexane carboxylic acids ) arise from solvent effects, measurement techniques (potentiometry vs. computational models), and steric/electronic influences. To address this:

- Standardized Conditions : Use buffered aqueous solutions (e.g., 0.1 M KCl) for consistency.

- Computational Validation : Compare experimental data with DFT-calculated pKa values (e.g., using COSMO-RS solvation models).

- Structural Analogues : Cross-reference with structurally similar compounds, such as levocabastine hydrochloride’s acid-base behavior in pharmacopeial testing .

What advanced techniques characterize the stability of the benzyloxycarbonyl (Cbz) protecting group under varying reaction conditions?

Level: Advanced

Methodological Answer:

Stability studies involve:

- Kinetic Monitoring : Use in situ IR or HPLC to track Cbz cleavage rates under acidic (e.g., TFA), basic (e.g., NaOH), or catalytic hydrogenation conditions.

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures, as shown for Cbz-protected morpholine derivatives (mp 244–245°C for CAS 135072-15-0) .

- Comparative Studies : Benchmark against tert-butoxycarbonyl (Boc) groups, such as in trans-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid , to evaluate hydrolytic resistance.

How can computational modeling predict the biological activity of this compound?

Level: Advanced

Methodological Answer:

- Docking Simulations : Map the compound’s conformation to target proteins (e.g., enzymes with cyclohexane-binding pockets) using software like AutoDock Vina.

- QSAR Analysis : Correlate structural features (e.g., logP, steric bulk) with activity data from analogues, such as benzothiophene-2-carboxylic acid cyclohexylamide’s receptor affinity .

- Solubility Prediction : Use COSMOquick to estimate aqueous solubility based on polar surface area and hydrogen-bonding capacity, critical for in vitro assays .

What analytical methods distinguish between cis and trans isomers during synthesis?

Level: Basic

Methodological Answer:

- Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) with UV detection separates isomers, as applied to bicyclo[2.2.1]heptene derivatives .

- NMR Coupling Constants : Trans isomers exhibit larger values (e.g., 8–10 Hz for axial-equatorial protons in cyclohexane systems) compared to cis isomers .

- Vibrational Circular Dichroism (VCD) : Resolves enantiomers via distinct IR spectra, validated in studies of levocabastine hydrochloride .

How do researchers address low yields in coupling reactions involving this compound?

Level: Advanced

Methodological Answer:

- Activation Reagents : Use HATU or EDC/HOBt for efficient amide bond formation, as in fluorenylmethoxycarbonyl (Fmoc)-protected pyrrolidine syntheses .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity, while minimizing epimerization.

- Byproduct Trapping : Add scavengers (e.g., polymer-bound isocyanate) to sequester unreacted reagents, improving purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.